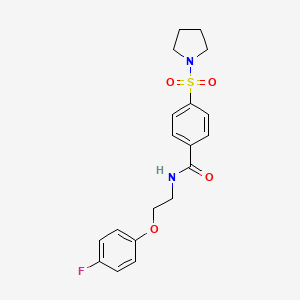

N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a pyrrolidin-1-ylsulfonyl group and a 4-fluorophenoxyethyl moiety, which contribute to its distinctive chemical properties.

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c20-16-5-7-17(8-6-16)26-14-11-21-19(23)15-3-9-18(10-4-15)27(24,25)22-12-1-2-13-22/h3-10H,1-2,11-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMMKTZKHRPSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Preparation of 4-fluorophenoxyethylamine: This intermediate can be synthesized by reacting 4-fluorophenol with ethylene oxide under basic conditions.

Formation of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid: This intermediate is prepared by sulfonylation of 4-aminobenzoic acid with pyrrolidine and a sulfonyl chloride reagent.

Coupling Reaction: The final step involves coupling 4-fluorophenoxyethylamine with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Neuropharmacology

The compound exhibits promising anticonvulsant properties, which have been evaluated through various in vivo models. Research indicates that modifications to the pyrrolidine and phenoxy groups enhance its activity against seizures.

Case Study: Anticonvulsant Activity

- A study assessed the efficacy of N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in a PTZ (Pentylenetetrazol) seizure model. The compound demonstrated a significant reduction in seizure frequency compared to control groups, highlighting its potential as an anticonvulsant agent.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Test Compound | 18.4 | 170.2 | 9.2 |

| Standard Drug (Ethosuximide) | 25.0 | 200.0 | 8.0 |

Cancer Therapy

The compound has been explored for its anti-cancer properties, particularly against various human cancer cell lines. Its unique structure allows for interactions with specific molecular targets involved in tumor growth and proliferation.

Case Study: Antitumor Activity

- In vitro studies on breast cancer cell lines (MCF-7) revealed that this compound exhibited significant cytotoxicity with an IC50 value of 5.71 µM, outperforming standard chemotherapeutics like 5-fluorouracil.

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 5.71 | 6.14 |

| HepG2 | 10.5 | 12.0 |

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or modulating receptor signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(4-chlorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- N-(2-(4-bromophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- N-(2-(4-methylphenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Uniqueness

N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the fluorine atom in the phenoxy moiety, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS Number: 1448125-65-2) is an organic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 383.5 g/mol. The compound features a fluorophenoxy group, a pyrrolidine moiety, and a sulfonamide linkage that are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Core : This is achieved through the reaction of appropriate amines with sulfonyl chlorides.

- Introduction of the Fluorophenoxy Group : This is accomplished via nucleophilic aromatic substitution.

- Amide Bond Formation : The final step involves coupling the pyrrolidine derivative with a benzoyl chloride derivative to form the amide bond.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that compounds structurally similar to this benzamide showed enhanced potency against breast cancer cell lines (MDA-MB-231, SUIT-2, and HT-29) when evaluated using MTT assays .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways. Inhibitors of PARP have been shown to enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .

Other Biological Activities

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess antibacterial activity. Pyrrole derivatives have been noted for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values showing promising results .

Table 2: Antibacterial Activity

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole Benzamide Derivative | Staphylococcus aureus | 3.12 | |

| Pyrrole Benzamide Derivative | Escherichia coli | 12.5 |

Case Study: Efficacy in Breast Cancer Models

A notable study investigated the efficacy of related compounds in inhibiting PARP activity in human breast cancer cells, highlighting that certain derivatives significantly increased apoptosis markers such as cleaved PARP and phosphorylated H2AX, indicating enhanced DNA damage response .

Research Findings on Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds suggests that modifications to the fluorophenoxy group and the sulfonamide linkage can significantly influence biological activity. For example, variations in substituents on the benzene ring have been shown to alter potency against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via multi-step reactions involving (1) coupling of 4-fluorophenol with ethylenediamine derivatives to form the phenoxyethyl backbone and (2) sulfonylation of the benzamide core with pyrrolidine. Critical reaction parameters include:

- Temperature : Optimal sulfonylation occurs at 0–5°C to prevent side reactions .

- Catalysts : Amide coupling often uses HATU or EDCI/HOBt for efficient activation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonylation .

- Yield optimization : Use stoichiometric excess (1.2–1.5 equiv) of sulfonyl chloride derivatives to drive the reaction to completion .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and phenoxyethyl substitution. Fluorine-19 NMR detects electronic effects of the 4-fluorophenyl group .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 435.14) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% for biological assays) .

Q. What structural features contribute to its biological activity?

- Answer :

- Sulfonamide group : Enhances binding to enzymatic targets (e.g., carbonic anhydrase) via hydrogen bonding .

- 4-Fluorophenoxyethyl chain : Improves membrane permeability due to lipophilicity .

- Pyrrolidine ring : Modulates steric bulk and conformational flexibility, affecting target selectivity .

Advanced Research Questions

Q. How can multi-step synthesis be optimized to minimize side products in the final compound?

- Answer :

- Stepwise purification : Isolate intermediates (e.g., phenoxyethylamine) via column chromatography before sulfonylation .

- In situ quenching : Add aqueous NaHCO₃ after sulfonylation to hydrolyze unreacted sulfonyl chlorides .

- DoE (Design of Experiments) : Apply factorial design to optimize molar ratios (e.g., amine:sulfonyl chloride) and solvent volumes .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Answer :

- Analog synthesis : Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects .

- Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) and cell viability (e.g., MTT assays) .

- Computational modeling : Docking studies (AutoDock Vina) predict binding modes to targets like serotonin receptors .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

- Answer :

- Variable temperature NMR : Identify dynamic rotational barriers in sulfonamide groups by analyzing coalescence temperatures .

- COSY/NOESY : Resolve overlapping signals from aromatic protons using 2D NMR techniques .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration and hydrogen-bonding networks .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic properties?

- Answer :

- In vitro :

- Microsomal stability assays : Liver microsomes (human/rat) assess metabolic degradation .

- Caco-2 permeability : Predict intestinal absorption via monolayer transepithelial resistance .

- In vivo :

- Rodent PK studies : Measure plasma half-life (t₁/₂) and bioavailability after oral/intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.